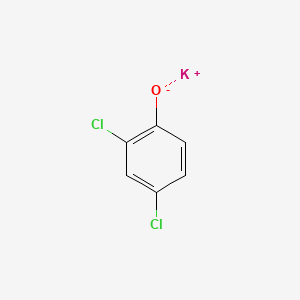

Phenol, 2,4-dichloro-, potassium salt

Descripción

Phenol, 2,4-dichloro-, potassium salt (C₆H₃Cl₂OK, molecular weight: 202.08 g/mol) is the potassium derivative of 2,4-dichlorophenol (2,4-DCP), formed by replacing the hydroxyl hydrogen with a potassium ion. This substitution enhances water solubility compared to the parent compound (2,4-DCP), which is only slightly soluble in water . The potassium salt is utilized in industrial and agricultural formulations where improved solubility is critical, such as in pesticide intermediates or biocides. Its CAS registry number is 50884-30-5 .

Propiedades

Número CAS |

50884-30-5 |

|---|---|

Fórmula molecular |

C6H3Cl2KO |

Peso molecular |

201.09 g/mol |

Nombre IUPAC |

potassium;2,4-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.K/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |

Clave InChI |

AWMXXHDQRKEBOT-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)[O-].[K+] |

Números CAS relacionados |

120-83-2 (Parent) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Dichlorophenol Isomers

The position of chlorine substituents on the phenolic ring significantly influences physicochemical properties and environmental behavior:

Key Findings :

- Solubility : 2,4-DCP exhibits higher solubility than 2,6- and 3,5-isomers due to steric and electronic effects.

- Adsorption: 2,4-Dichlorophenol adsorbs more efficiently onto HDTMA-modified halloysite than 2,4,6-trichlorophenol, likely due to reduced steric hindrance .

- Toxicity: 2,4-DCP is classified as a hazardous waste (U081) under U.S. EPA regulations, while 2,6-dichlorophenol (U212) is more persistent in aquatic systems .

Metal Salts of Dichlorophenols

Replacing the hydroxyl hydrogen with metal ions alters solubility and reactivity:

Key Findings :

Derivatives with Functional Groups

Esterification or phosphorylation modifies hydrophobicity and degradation pathways:

Key Findings :

- Degradation: Acetate esters hydrolyze faster than parent phenols under alkaline conditions, whereas phosphate esters resist microbial breakdown .

- Viscosity : The acetate derivative’s viscosity decreases with temperature, as predicted by Joback group contribution methods .

Environmental and Industrial Relevance

Bioremediation Efficiency

- 2,4-DCP vs. Phenol: Tomato root peroxidases remove 2,4-DCP 30% less efficiently than phenol due to steric hindrance from chlorine atoms .

- Potassium Salt : Enhanced solubility may improve bioavailability for microbial degradation but increases groundwater mobility risks .

Data Tables

Table 1. Physicochemical Comparison of Dichlorophenols and Derivatives

| Property | 2,4-DCP | Potassium Salt | Sodium Salt | Acetate |

|---|---|---|---|---|

| Melting Point (°C) | 45–50 | 255 (decomp.) | 240 (decomp.) | 98–100 |

| Log Kow | 3.06 | 1.8 (estimated) | 1.5 (estimated) | 3.89 |

| pKa | 7.85 | N/A | N/A | 9.2 |

Table 2. Environmental Half-Lives

| Compound | Soil (days) | Water (days) |

|---|---|---|

| 2,4-DCP | 30–60 | 10–20 |

| Potassium Salt | 15–30 | 5–10 |

| 2,6-Dichlorophenol | 90–120 | 30–60 |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.